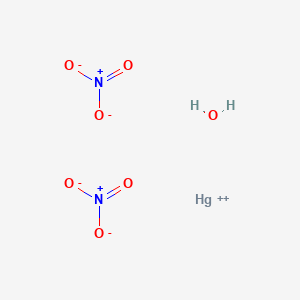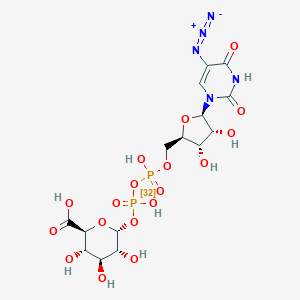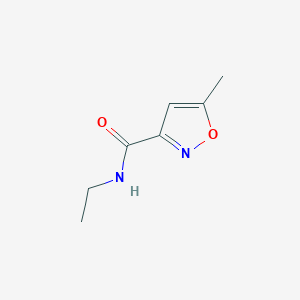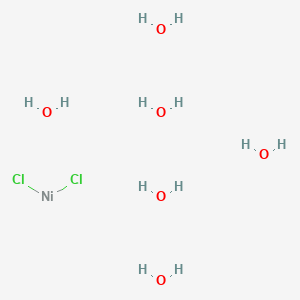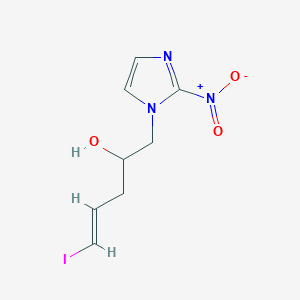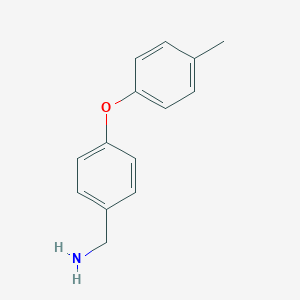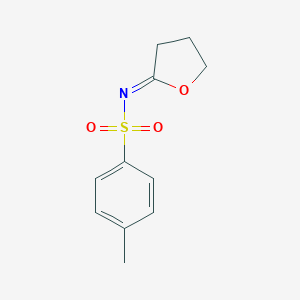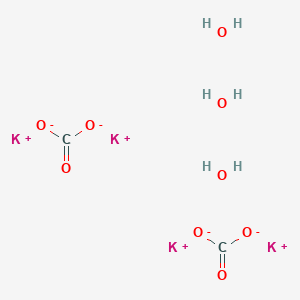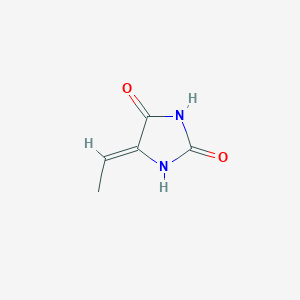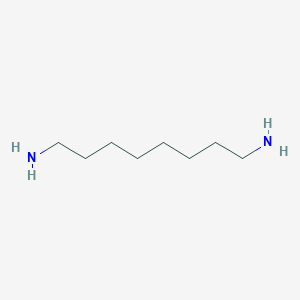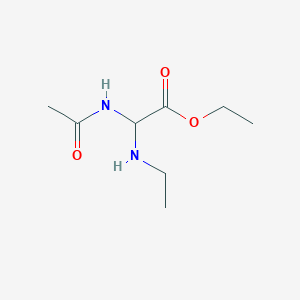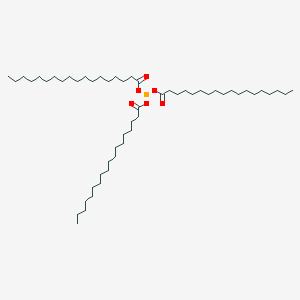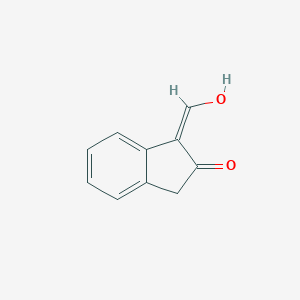
(Z)-1-(Hydroxymethylene)-1H-inden-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1-(Hydroxymethylene)-1H-inden-2(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as indene-2-carbaldehyde and is a derivative of indene.
Mécanisme D'action
The mechanism of action of (Z)-1-(Hydroxymethylene)-1H-inden-2(3H)-one is not fully understood. However, studies have shown that this compound inhibits the growth of bacteria and fungi by disrupting their cell membranes.
Effets Biochimiques Et Physiologiques
Studies have shown that (Z)-1-(Hydroxymethylene)-1H-inden-2(3H)-one exhibits low toxicity and has no significant effects on biochemical and physiological processes in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (Z)-1-(Hydroxymethylene)-1H-inden-2(3H)-one in lab experiments include its high yield synthesis method, low toxicity, and potential applications in the development of new antibiotics and antifungal agents. The limitations of using this compound include its limited solubility in water and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research on (Z)-1-(Hydroxymethylene)-1H-inden-2(3H)-one. These include:
1. Further studies to understand the mechanism of action of this compound.
2. Development of new antibiotics and antifungal agents based on (Z)-1-(Hydroxymethylene)-1H-inden-2(3H)-one.
3. Investigation of the potential applications of this compound in other fields, such as agriculture and environmental science.
4. Development of new synthesis methods to improve the yield and solubility of (Z)-1-(Hydroxymethylene)-1H-inden-2(3H)-one.
In conclusion, (Z)-1-(Hydroxymethylene)-1H-inden-2(3H)-one is a chemical compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and to develop new antibiotics and antifungal agents based on this compound.
Méthodes De Synthèse
The synthesis of (Z)-1-(Hydroxymethylene)-1H-inden-2(3H)-one can be achieved through various methods. One such method involves the reaction of indene with paraformaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. This method yields (Z)-1-(Hydroxymethylene)-1H-inden-2(3H)-one with a high yield.
Applications De Recherche Scientifique
The potential applications of (Z)-1-(Hydroxymethylene)-1H-inden-2(3H)-one in scientific research are vast. This compound has been shown to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents.
Propriétés
Numéro CAS |
133620-88-9 |
|---|---|
Nom du produit |
(Z)-1-(Hydroxymethylene)-1H-inden-2(3H)-one |
Formule moléculaire |
C10H8O2 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
(3Z)-3-(hydroxymethylidene)-1H-inden-2-one |
InChI |
InChI=1S/C10H8O2/c11-6-9-8-4-2-1-3-7(8)5-10(9)12/h1-4,6,11H,5H2/b9-6- |
Clé InChI |
ONAWXWNKASBKLM-TWGQIWQCSA-N |
SMILES isomérique |
C1C2=CC=CC=C2/C(=C/O)/C1=O |
SMILES |
C1C2=CC=CC=C2C(=CO)C1=O |
SMILES canonique |
C1C2=CC=CC=C2C(=CO)C1=O |
Synonymes |
2H-Inden-2-one, 1,3-dihydro-1-(hydroxymethylene)-, (Z)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



